molecular formula C12H20N2O4 B1595246 4,7,10,13-Tetraoxahexadecanedinitrile CAS No. 57741-46-5

4,7,10,13-Tetraoxahexadecanedinitrile

Cat. No. B1595246
CAS RN: 57741-46-5
M. Wt: 256.3 g/mol
InChI Key: KCHBZKXCYRHBDY-UHFFFAOYSA-N
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Description

4,7,10,13-Tetraoxahexadecanedinitrile (THDN) is a synthetic molecule with diverse applications in scientific experiments, including drug development, nanotechnology, and polymer science. It is used for R&D purposes only .


Molecular Structure Analysis

The molecular formula of 4,7,10,13-Tetraoxahexadecanedinitrile is C12H20N2O4 . The IUPAC name is 3- [2- [2- [2- (2-cyanoethoxy)ethoxy]ethoxy]ethoxy]propanenitrile . The InChI code is 1S/C12H20N2O4/c13-3-1-5-15-7-9-17-11-12-18-10-8-16-6-2-4-14/h1-2,5-12H2 .


Physical And Chemical Properties Analysis

The molecular weight of 4,7,10,13-Tetraoxahexadecanedinitrile is 256.30 g/mol . It has a topological polar surface area of 84.5 Ų . It has a complexity of 238 .

Scientific Research Applications

Interaction with Metal Ions and Nucleotides

4,7,10,13-Tetraoxahexadecanedinitrile shows significant interaction with various metal ions and nucleotides. Studies have demonstrated the potential of this compound in forming complexes with metal ions like Cu2+, Zn2+, and Co2+. These interactions have been explored through NMR and potentiometric studies, highlighting the compound's relevance in the field of inorganic chemistry and potential applications in material science and catalysis (Aguilar et al., 2002).

Role in Synthesis of Polymeric Phthalocyanine

The compound plays a crucial role in the synthesis of polymeric phthalocyanine, a material with varied applications in fields like optoelectronics and nanotechnology. Researchers have synthesized a metal-free phthalocyanine polymer using a tetranitrile monomer derived from this compound, indicating its utility in advanced material synthesis (Kantekin et al., 2008).

Exploration in Macrocyclic Ligands

This compound is pivotal in the synthesis of macrocyclic ligands, which have applications in coordination chemistry and the development of novel catalysts. Studies have shown the synthesis of various macrocyclic ligands involving 4,7,10,13-Tetraoxahexadecanedinitrile and their interactions with divalent metal ions (Cabral & Delgado, 1994).

Involvement in Decorporation Agent Synthesis

The compound has also been used in the synthesis of decorporation agents against actinides, indicating its potential applications in medical and health sciences, particularly in radioprotection (Burgada et al., 2001).

Study of Metal Ion Complexes

Research has been conducted on the macrocyclic complexes involving 4,7,10,13-Tetraoxahexadecanedinitrile and various metal ions like Cu(II) and Ni(II). This research contributes to our understanding of metal ion complexation and potential applications in environmental chemistry and pollution control (Steenland et al., 1999).

Safety And Hazards

4,7,10,13-Tetraoxahexadecanedinitrile is for R&D use only and not for medicinal, household or other use . More detailed safety and hazard information can be found in its Safety Data Sheet .

properties

IUPAC Name

3-[2-[2-[2-(2-cyanoethoxy)ethoxy]ethoxy]ethoxy]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O4/c13-3-1-5-15-7-9-17-11-12-18-10-8-16-6-2-4-14/h1-2,5-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHBZKXCYRHBDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCC#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60206440
Record name 4,7,10,13-Tetraoxahexadecanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60206440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7,10,13-Tetraoxahexadecanedinitrile

CAS RN

57741-46-5
Record name 4,7,10,13-Tetraoxahexadecanedinitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57741-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10,13-Tetraoxahexadecanedinitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057741465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,7,10,13-Tetraoxahexadecanedinitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,7,10,13-tetraoxahexadecanedinitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.368
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
VI Beketov, MV Belkov, NB Zorov, SN Lanin… - Journal of Applied …, 2021 - Springer
The applicability of stationary liquid phases for gas–liquid chromatography was evaluated. The scale for quantitative one-parameter estimation of their polarity was chosen. Absorption …
Number of citations: 4 link.springer.com

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